Methyl(R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoatehcl
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Overview
Description
Methyl®-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride is a synthetic compound belonging to the class of substituted cathinones.
Preparation Methods
The synthesis of Methyl®-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-methylbenzaldehyde and methylamine.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Methyl®-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Methyl®-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its effects on biological systems, including its potential as a stimulant and its interaction with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of Methyl®-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and euphoria. The compound’s effects on other molecular pathways are also being investigated .
Comparison with Similar Compounds
Methyl®-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride is similar to other substituted cathinones, such as:
3-Methyl-4-fluoro-α-pyrrolidinovalerophenone: Known for its stimulant effects and similar chemical structure.
4-Fluoro-α-pyrrolidinopentiophenone: Another stimulant with a comparable structure and effects.
4-Chloro-3-methylmethcathinone: A compound with similar psychoactive properties but different substituents on the phenyl ring
These compounds share similar mechanisms of action but differ in their specific chemical structures and effects, making each unique in its own right.
Properties
Molecular Formula |
C11H14FNO2 |
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Molecular Weight |
211.23 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m1/s1 |
InChI Key |
LMRKYNWOLZMJPG-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@H](C(=O)OC)N)F |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)OC)N)F |
Origin of Product |
United States |
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